M40 acetate(143896-17-7 free base)
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Overview
Description
M40 acetate (143896-17-7 free base) is a potent, non-selective galanin receptor antagonist. It is known for its ability to inhibit galanin (1-29) binding in rat brain in vitro with an IC50 value ranging from 3 to 15 nM . This compound has been studied for its effects on various biological processes, including its ability to attenuate the antidepressant effects of fluoxetine and block galanin-induced food intake in vivo .
Chemical Reactions Analysis
M40 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its activity or stability.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
M40 acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study galanin receptor interactions and to develop new galanin receptor antagonists.
Biology: M40 acetate is used to investigate the role of galanin in various biological processes, including neurotransmission and hormone regulation.
Medicine: Research on M40 acetate has provided insights into potential therapeutic applications for conditions such as depression and obesity.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
M40 acetate exerts its effects by binding to galanin receptors, specifically GAL1 and GAL2, with Ki values of 1.82 and 5.1 nM, respectively . By inhibiting the binding of galanin to these receptors, M40 acetate can modulate various physiological processes. The molecular targets and pathways involved include the inhibition of galanin-induced signaling pathways, which can affect neurotransmitter release, hormone secretion, and other cellular functions .
Comparison with Similar Compounds
M40 acetate is unique in its non-selective antagonism of galanin receptors. Similar compounds include:
BMS 193885: Another galanin receptor antagonist with different selectivity and potency profiles.
[D-Trp34]-Neuropeptide Y Acetate: A peptide with similar receptor targets but different biological effects.
GALNON: A non-peptide galanin receptor antagonist with distinct pharmacological properties.
SHA 68: Another galanin receptor antagonist with unique structural features.
These compounds differ in their receptor selectivity, potency, and biological effects, highlighting the unique properties of M40 acetate in scientific research .
Properties
Molecular Formula |
C96H149N23O26 |
---|---|
Molecular Weight |
2041.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C94H145N23O24.C2H4O2/c1-46(2)33-61(82(129)100-44-76(124)115-30-19-24-71(115)93(140)117-32-20-25-72(117)94(141)116-31-18-23-70(116)91(138)104-54(14)81(128)108-63(35-48(5)6)84(131)103-53(13)80(127)107-62(34-47(3)4)83(130)101-51(11)78(97)125)109-85(132)64(36-49(7)8)110-87(134)66(38-56-26-28-58(120)29-27-56)106-75(123)43-99-79(126)52(12)102-90(137)69(45-118)113-88(135)68(40-73(96)121)111-86(133)65(37-50(9)10)112-92(139)77(55(15)119)114-89(136)67(105-74(122)41-95)39-57-42-98-60-22-17-16-21-59(57)60;1-2(3)4/h16-17,21-22,26-29,42,46-55,61-72,77,98,118-120H,18-20,23-25,30-41,43-45,95H2,1-15H3,(H2,96,121)(H2,97,125)(H,99,126)(H,100,129)(H,101,130)(H,102,137)(H,103,131)(H,104,138)(H,105,122)(H,106,123)(H,107,127)(H,108,128)(H,109,132)(H,110,134)(H,111,133)(H,112,139)(H,113,135)(H,114,136);1H3,(H,3,4)/t51-,52-,53-,54-,55+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-;/m0./s1 |
InChI Key |
BHQSNVHGZBXXIH-NKMYXGHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN.CC(=O)O |
Origin of Product |
United States |
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